molecular formula C21H21FN2O2 B2841523 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one CAS No. 849913-91-3

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one

Cat. No.: B2841523
CAS No.: 849913-91-3
M. Wt: 352.409
InChI Key: SKUQZIWFTPZQOO-UHFFFAOYSA-N
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Description

This compound features a coumarin (2H-chromen-2-one) core substituted with a methyl group at the 6-position. At the 4-position, a piperazine ring is attached via a methyl linker, with the piperazine nitrogen further substituted by a 4-fluorophenyl group. The methyl group on the coumarin core may enhance lipophilicity, affecting solubility and membrane permeability .

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-15-2-7-20-19(12-15)16(13-21(25)26-20)14-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUQZIWFTPZQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce piperazine derivatives with altered electronic properties .

Scientific Research Applications

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the chromen-2-one core can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Modified Coumarins

4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
  • Structural Differences :
    • Substitution at the coumarin 6-position: Hydroxy (vs. methyl in the target compound).
    • Additional methyl group at the coumarin 7-position.
    • Piperazine substituent: 3-chlorophenyl (meta-Cl vs. para-F in the target).
  • The meta-chlorine may alter binding affinity compared to para-fluorine due to steric and electronic differences .
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
  • Structural Differences :
    • Substitution at the coumarin 6-position: Chloro (electron-withdrawing) vs. methyl (electron-donating).
    • Piperazine substituent: 4-methyl (alkyl group) vs. 4-fluorophenyl (aryl group).
  • Implications :
    • The chloro group enhances electrophilicity, possibly affecting reactivity in biological systems.
    • The methylpiperazine lacks aromaticity, reducing π-π stacking interactions compared to the fluorophenyl group .
4-{3-[4-(2-Ethyl-4-hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one
  • Structural Differences :
    • Linker: Propoxy chain (vs. methyl linker in the target).
    • Piperazine substituent: 2-ethyl-4-hydroxybenzyl (bulky, polar group).
    • Coumarin substitutions: 7-methoxy and 3-phenyl.
  • The 3-phenyl group introduces steric bulk, which may hinder interactions with flat binding pockets .

Piperazine-Linked Heterocycles Beyond Coumarin

Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4)
  • Structural Differences: Core: Quinoline (vs. coumarin). Linker: Carbonyl group (vs. methylene).
  • Implications: The quinoline core’s aromaticity and basic nitrogen may enhance DNA intercalation properties. The carbonyl linker could reduce conformational freedom compared to methylene .
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone
  • Structural Differences :
    • Core: Benzotriazole (vs. coumarin).
    • Functional group: Ketone (vs. ester in coumarin).
  • Implications :
    • Benzotriazole’s tautomeric properties may influence hydrogen-bonding interactions.
    • The ketone group offers a distinct electronic profile compared to coumarin’s lactone .

Crystallographic and Conformational Insights

  • Crystal Packing :

    • The target compound’s para-fluorophenyl group may engage in C–F···H interactions, as seen in related fluorophenyl-piperazine structures (e.g., triclinic packing in , $ \alpha = 73.489^\circ $, $ \beta = 71.309^\circ $) .
    • In contrast, 3-chlorophenyl analogs () may exhibit Cl···π interactions due to the meta-halogen placement .
  • Software Tools :

    • SHELXL () and Mercury () are critical for refining and visualizing these structures, highlighting differences in torsion angles and ring puckering .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name Core Piperazine Substituent Coumarin Substituents Notable Properties
4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one Coumarin 4-Fluorophenyl 6-Me High lipophilicity; para-F enhances stability
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one Coumarin 3-Chlorophenyl 6-OH, 7-Me Increased polarity; potential H-bond donor
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one Coumarin 4-Methyl 6-Cl, 7-Me Electrophilic Cl; reduced aromatic interactions
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate Quinoline 4-Fluorophenyl Benzoate ester DNA intercalation potential; rigid linker

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